molecular formula C7H10F3NO2S B14688014 5,5-Dimethyl-2-(trifluoromethyl)-4-thiazolidinecarboxylic acid CAS No. 31185-62-3

5,5-Dimethyl-2-(trifluoromethyl)-4-thiazolidinecarboxylic acid

Cat. No.: B14688014
CAS No.: 31185-62-3
M. Wt: 229.22 g/mol
InChI Key: MYOSTGLTYLGUNS-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(trifluoromethyl)-4-thiazolidinecarboxylic acid is a unique organic compound characterized by its thiazolidine ring, which is substituted with a trifluoromethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(trifluoromethyl)-4-thiazolidinecarboxylic acid typically involves the reaction of 5,5-dimethyl-2-thiazolidinone with trifluoromethylating agents under controlled conditions. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(trifluoromethyl)-4-thiazolidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted thiazolidine derivatives

Scientific Research Applications

5,5-Dimethyl-2-(trifluoromethyl)-4-thiazolidinecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(trifluoromethyl)-4-thiazolidinecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards its targets. The thiazolidine ring may also play a role in stabilizing the compound’s interaction with its targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-2-thiazolidinone: Lacks the trifluoromethyl group, making it less hydrophobic and potentially less bioactive.

    2-(Trifluoromethyl)-4-thiazolidinecarboxylic acid: Similar structure but without the dimethyl substitution, which may affect its reactivity and stability.

Uniqueness

5,5-Dimethyl-2-(trifluoromethyl)-4-thiazolidinecarboxylic acid is unique due to the presence of both the trifluoromethyl and dimethyl groups, which confer distinct chemical and physical properties. These substitutions can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs.

Properties

CAS No.

31185-62-3

Molecular Formula

C7H10F3NO2S

Molecular Weight

229.22 g/mol

IUPAC Name

5,5-dimethyl-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C7H10F3NO2S/c1-6(2)3(4(12)13)11-5(14-6)7(8,9)10/h3,5,11H,1-2H3,(H,12,13)

InChI Key

MYOSTGLTYLGUNS-UHFFFAOYSA-N

Canonical SMILES

CC1(C(NC(S1)C(F)(F)F)C(=O)O)C

Origin of Product

United States

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